molecular formula C9H12OS B6149609 (4-ethoxyphenyl)methanethiol CAS No. 76542-25-1

(4-ethoxyphenyl)methanethiol

Cat. No.: B6149609
CAS No.: 76542-25-1
M. Wt: 168.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)methanethiol typically involves the reaction of 4-ethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding thiolates using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolates.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-ethoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with a similar functional group but lacking the ethoxyphenyl moiety.

    (4-methoxyphenyl)methanethiol: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethanethiol: Another thiol compound with a shorter carbon chain.

Uniqueness

(4-ethoxyphenyl)methanethiol is unique due to the presence of both an ethoxy group and a phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

76542-25-1

Molecular Formula

C9H12OS

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.